2,4-Dichloro-8-iodoquinazoline
Overview
Description
2,4-Dichloro-8-iodoquinazoline (CAS# 959237-40-2) is a research chemical compound . It has a molecular weight of 324.93 and a molecular formula of C8H3Cl2IN2 .
Molecular Structure Analysis
The molecule contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.93 and a molecular formula of C8H3Cl2IN2 . Unfortunately, specific physical properties like boiling point, melting point, and solubility were not found.Scientific Research Applications
Antimicrobial and Antitumor Properties
2,4-Dichloro-8-iodoquinazoline and its derivatives have been explored for their antimicrobial properties. A study by Mosaad et al. (2004) demonstrated that certain derivatives exhibited significant activity against various strains of bacteria and pathogenic fungi. Additionally, Lin and Loo (1978) synthesized halogen-substituted quinolines, including derivatives of this compound, as potential antitumor agents, showing significant activity against murine leukemias.
Synthesis and Chemical Properties
The compound has been a subject of various synthesis studies. Lee et al. (2006) described the acetonitrile-mediated synthesis of 2,4-Dichloroquinoline from 2-ethynylaniline, providing insights into the chemical properties and potential applications in different fields. Hachiya et al. (2019) explored the synthesis of 2-aryl-4-iodoquinazolines, demonstrating the compound's versatility in pharmaceutical research.
Photophysical and Electronic Properties
Studies on polycarbo-substituted quinazolines, derived from the likes of this compound, have shed light on their photophysical properties. Mphahlele et al. (2015) and Paumo et al. (2016) investigated these properties, which are crucial for applications in material science and molecular electronics.
Potential in Cancer Research
Several studies have focused on the potential application of quinazoline derivatives in cancer research. Mphahlele et al. (2015) conducted a cytotoxicity study of novel polycarbo-substituted imidazoquinazolines, which could be useful in developing new cancer treatments. Živković et al. (2018) examined platinum(II) complexes with quinoline derivatives, including this compound, showing potent anticancer activity.
Properties
IUPAC Name |
2,4-dichloro-8-iodoquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKBCBSWUKDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652957 | |
Record name | 2,4-Dichloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-40-2 | |
Record name | 2,4-Dichloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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